2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-18(11-13-3-4-15-16(10-13)24-12-23-15)20-19(17-2-1-9-25-17)14-5-7-22-8-6-14/h1-4,9-10,14,19H,5-8,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLCHNKZPEEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the oxane and thiophene rings through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations:
Substituent Diversity: The target compound’s oxan-4-yl and thiophen-2-yl groups distinguish it from analogs with simpler aryl or heteroaryl substituents (e.g., 4-chlorobenzylidene in or ethoxyphenyl in ).
Synthesis Yields : While the target compound’s yield is unspecified, analogs in demonstrate yields ranging from 53% to 90%, depending on substituent complexity .
Functional Group Impact on Properties
- Thiophene vs. Thiazole : The target’s thiophen-2-yl group contrasts with thiazole rings in and . Thiophene’s lower electronegativity compared to thiazole may alter electronic distribution and reactivity .
- Oxan-4-yl Group : This tetrahydropyran substituent is unique to the target compound and could improve solubility compared to purely aromatic analogs (e.g., ’s chlorobenzylidene derivatives) .
Pharmacological Potential (Inferred)
Though direct activity data for the target compound are absent, structurally related acetamides exhibit diverse bioactivities:
- Antitubercular Activity : highlights benzazole acetamides with antitubercular properties, suggesting the acetamide backbone’s relevance in drug design .
- Antimicrobial Potential: Compounds with nitro-furyl substituents (e.g., ’s Compound 12) often display antimicrobial effects, though the target compound lacks such groups .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.44 g/mol. The structure incorporates a benzodioxole moiety , an oxane group , and a thiophene ring , which are significant for its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO4S |
| Molecular Weight | 359.44 g/mol |
| InChI | InChI=1S/C19H21NO4S |
| CAS Number | Not specified |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds synthesized in similar structural classes have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. One study reported IC50 values for α-amylase inhibitors ranging from 0.68 µM to 0.85 µM, indicating strong activity against this target . The compound IIc , a derivative closely related to our compound of interest, demonstrated substantial blood glucose reduction in streptozotocin-induced diabetic mice, showcasing its therapeutic potential .
Anticancer Activity
Research has also explored the anticancer properties of benzodioxole derivatives. In vitro assays indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . These findings suggest that compounds similar to This compound could serve as candidates for further development in cancer therapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The presence of the benzodioxole core is particularly notable as it has been linked to various pharmacological effects, including anti-inflammatory and antimicrobial activities . Further mechanistic studies are necessary to elucidate the exact pathways through which this compound exerts its effects.
Study on α-Amylase Inhibition
A detailed study characterized several benzodioxole derivatives, including our compound of interest. The researchers found that compounds with similar structural features effectively inhibited α-amylase activity, making them promising candidates for managing diabetes .
Cytotoxicity Assessment
In another study, the cytotoxicity of benzodioxole derivatives was assessed across different cell lines. The results indicated that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, suggesting a favorable safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
